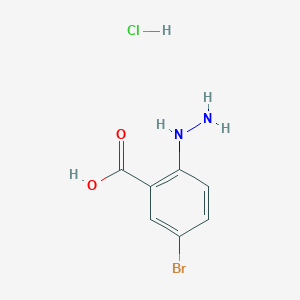
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride, commonly referred to as TDFMBC, is a synthetic organic compound belonging to the class of organochlorides. It is a colorless and odorless liquid that is insoluble in water and has a low volatility. TDFMBC is primarily used in scientific research, especially in the fields of biochemistry and physiology.
Mécanisme D'action
TDFMBC has been shown to interact with proteins and other molecules in the cell. It can bind to certain proteins, and inhibit their function. It can also interact with other molecules in the cell, such as DNA and lipids, and affect their structure and function.
Biochemical and Physiological Effects
TDFMBC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to alter the structure and function of proteins, DNA, and lipids. It has also been shown to affect the activity of certain hormones and neurotransmitters, as well as to alter cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TDFMBC in laboratory experiments are that it is relatively inexpensive, and that it can be easily synthesized and stored. The main limitation of using TDFMBC in laboratory experiments is that it is not very soluble in water, making it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving TDFMBC. These include further research into its biochemical and physiological effects, as well as research into its potential use as a drug or therapeutic agent. Additionally, further research into its mechanism of action, as well as its potential interactions with other molecules, could lead to a better understanding of its effects on cells and organisms. Finally, further research into its synthesis could lead to the development of more efficient and less expensive methods for producing the compound.
Méthodes De Synthèse
TDFMBC is synthesized via a two-step reaction. The first step involves the reaction of 2,3,4,6-tetrachlorobenzaldehyde with 1,1-difluoromethoxyethane in the presence of a base catalyst, such as sodium hydroxide. The second step involves the reaction of the resulting product with sodium chloride in the presence of a base catalyst, such as sodium hydroxide.
Applications De Recherche Scientifique
TDFMBC is widely used in scientific research, especially in the fields of biochemistry and physiology. It has been used to study the effects of various compounds on biochemical pathways, as well as to investigate the structure and function of proteins. It has also been used in the study of cell signaling pathways, and in the development of new drugs.
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-(chloromethyl)-6-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5F2O/c9-1-2-3(10)5(12)6(13)7(4(2)11)16-8(14)15/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAHVRCSBFBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)










